molecular formula C30H57NO3 B12690771 2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid CAS No. 93904-71-3

2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid

Katalognummer: B12690771
CAS-Nummer: 93904-71-3
Molekulargewicht: 479.8 g/mol
InChI-Schlüssel: VLLQQBHSUBVQDI-XAYXJRQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of an amino acid derivative with a long-chain fatty acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into a more reduced form, potentially altering its properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between amino acids and fatty acids in biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Bis(2-methylpropyl)amino)-2-oxoethyl)icosenoic acid is unique due to its specific combination of functional groups and long-chain structure. This uniqueness allows it to interact with biological systems and chemical environments in ways that similar compounds may not.

Eigenschaften

CAS-Nummer

93904-71-3

Molekularformel

C30H57NO3

Molekulargewicht

479.8 g/mol

IUPAC-Name

(E)-2-[2-[bis(2-methylpropyl)amino]-2-oxoethyl]icos-2-enoic acid

InChI

InChI=1S/C30H57NO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(30(33)34)23-29(32)31(24-26(2)3)25-27(4)5/h22,26-27H,6-21,23-25H2,1-5H3,(H,33,34)/b28-22+

InChI-Schlüssel

VLLQQBHSUBVQDI-XAYXJRQQSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCC/C=C(\CC(=O)N(CC(C)C)CC(C)C)/C(=O)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCC=C(CC(=O)N(CC(C)C)CC(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.